molecular formula C7H5F4NO3S B13556183 3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate

3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate

Cat. No.: B13556183
M. Wt: 259.18 g/mol
InChI Key: YLUWWEVASHVILJ-UHFFFAOYSA-N
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Description

3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate is a chemical compound that features a trifluoromethyl group attached to an aromatic ring, along with an amino group and a fluoranesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under specific conditions . The reaction conditions often involve the use of a suitable solvent, temperature control, and the presence of radical initiators to facilitate the formation of the trifluoromethyl group on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted aromatic compounds with various functional groups .

Scientific Research Applications

3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function . The fluoranesulfonate group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H5F4NO3S

Molecular Weight

259.18 g/mol

IUPAC Name

1-amino-3-fluorosulfonyloxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H5F4NO3S/c8-7(9,10)4-1-5(12)3-6(2-4)15-16(11,13)14/h1-3H,12H2

InChI Key

YLUWWEVASHVILJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OS(=O)(=O)F)C(F)(F)F

Origin of Product

United States

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